molecular formula C10H10FNO3 B1335835 Ethyl [(3-fluorophenyl)amino](oxo)acetate CAS No. 54739-26-3

Ethyl [(3-fluorophenyl)amino](oxo)acetate

Cat. No.: B1335835
CAS No.: 54739-26-3
M. Wt: 211.19 g/mol
InChI Key: TUVUAGIMMZOPJH-UHFFFAOYSA-N
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Description

Ethyl (3-fluorophenyl)aminoacetate (C₁₀H₁₀FNO₃, MW 211.19 g/mol) is a fluorinated oxoacetate ester featuring a 3-fluorophenylamino group. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors like AZD1152, a therapeutic candidate for hyperproliferative diseases . Its structure combines an electron-withdrawing fluorine atom with the reactive oxoacetate moiety, enabling diverse chemical transformations.

Properties

IUPAC Name

ethyl 2-(3-fluoroanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c1-2-15-10(14)9(13)12-8-5-3-4-7(11)6-8/h3-6H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVUAGIMMZOPJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392245
Record name F0904-0113
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54739-26-3
Record name F0904-0113
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-fluorophenyl)aminoacetate typically involves the reaction of ethyl oxoacetate with 3-fluoroaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of ethyl (3-fluorophenyl)aminoacetate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-fluorophenyl)aminoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethyl (3-fluorophenyl)aminoacetate derivatives with additional oxygen-containing functional groups, while reduction may produce ethyl (3-fluorophenyl)aminoacetate.

Scientific Research Applications

Ethyl (3-fluorophenyl)aminoacetate has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: Researchers use it to study the effects of fluorinated aromatic compounds on biological systems.

    Industrial Applications: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (3-fluorophenyl)aminoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl (3-fluorophenyl)aminoacetate belongs to a broader class of substituted phenylamino oxoacetates. Below is a comparative analysis of its structural and functional analogs:

Substituent Variations on the Phenyl Ring

2.1.1. Halogen and Alkyl Substituents
  • Ethyl (3,4-Difluorophenyl)aminoacetate Difluorination introduces stronger electron-withdrawing effects, which may alter reaction kinetics in synthetic pathways .
2.1.2. Electron-Withdrawing Groups (EWGs)
  • Ethyl 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)acetate (C₁₁H₁₀F₃NO₃, MW 261.20 g/mol) The para-trifluoromethyl group significantly increases steric bulk and lipophilicity. This analog was synthesized with a 72% yield using tert-butyl hydroperoxide (TBHP), highlighting the efficiency of EWGs in oxoacetate coupling reactions .
2.1.3. Electron-Donating Groups (EDGs)
  • Ethyl (4-ethoxyphenyl)aminoacetate (C₁₂H₁₅NO₄, MW 237.25 g/mol) The 4-ethoxy group enhances solubility in polar solvents, making it advantageous for aqueous-phase reactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl (3-fluorophenyl)aminoacetate 3-F C₁₀H₁₀FNO₃ 211.19 Kinase inhibitor intermediate
Ethyl (3-fluoro-4-methylphenyl)aminoacetate 3-F, 4-CH₃ C₁₁H₁₂FNO₃ 225.22 Enhanced hydrophobicity
Ethyl 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)acetate 4-CF₃ C₁₁H₁₀F₃NO₃ 261.20 High-yield synthesis (72%)
Ethyl (4-ethoxyphenyl)aminoacetate 4-OCH₂CH₃ C₁₂H₁₅NO₄ 237.25 Improved solubility
Ethyl 2-(3-chlorophenyl)-2-oxoacetate 3-Cl C₁₀H₉ClO₃ 212.63 Antimicrobial activity

Biological Activity

Ethyl (3-fluorophenyl)aminoacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10_{10}H10_{10}FNO3_{3}
  • Molecular Weight : 213.19 g/mol
  • CAS Number : 54739-67-2

The precise mechanism of action for Ethyl (3-fluorophenyl)aminoacetate remains largely unexplored. However, based on studies of similar compounds, it is hypothesized that it may interact with various biological targets through non-covalent interactions such as:

  • Hydrogen bonding
  • Electrostatic interactions
  • Hydrophobic effects

These interactions suggest that the compound may modulate the activity of specific enzymes or receptors, similar to other fluorinated aromatic compounds known for their diverse biological activities.

Biological Activities

Research indicates that Ethyl (3-fluorophenyl)aminoacetate may exhibit a range of biological activities, including:

  • Antiviral Activity : Similar compounds have shown efficacy against viral infections.
  • Anti-inflammatory Effects : Potential to reduce inflammation through modulation of inflammatory pathways.
  • Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation.
  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Antidiabetic Effects : Potential role in glucose metabolism regulation .

Case Studies and Research Findings

  • Anticancer Studies :
    • A study evaluated the cytotoxic effects of Ethyl (3-fluorophenyl)aminoacetate on different cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent.
  • Antimicrobial Activity :
    • In vitro tests demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Anti-inflammatory Research :
    • A recent study explored the anti-inflammatory properties by assessing its impact on cytokine production in macrophages. The results showed a marked reduction in pro-inflammatory cytokines, indicating its potential therapeutic application in inflammatory diseases .

Comparison with Similar Compounds

Compound NameBiological ActivityMechanism of Action
Ethyl (3-fluorophenyl)aminoacetateAntiviral, Anticancer, AntimicrobialNon-covalent interactions with receptors
Ethyl (3-bromophenyl)aminoacetateAntimicrobial, Anti-inflammatoryBinding to specific enzymes
Ethyl (4-chlorophenyl)aminoacetateAnticancerModulation of signaling pathways

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